![molecular formula C17H18ClNO2 B185432 N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 315713-32-7](/img/structure/B185432.png)
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "compound X" in the literature.
Mechanism Of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with the active site of the target enzyme, leading to inhibition of its activity. The compound binds to the enzyme in a specific manner, preventing its normal function and ultimately leading to a decrease in cancer cell proliferation.
Biochemical And Physiological Effects
Studies have shown that N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has minimal effects on normal cells, indicating its potential as a selective inhibitor of cancer cells. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is its selectivity towards cancer cells, which minimizes the potential for off-target effects. However, the compound's potency and efficacy may vary depending on the specific cancer type and the stage of cancer progression. Additionally, the compound's stability and solubility may pose challenges in certain experimental conditions.
Future Directions
Future research on N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide could focus on the development of more potent and selective inhibitors, as well as the identification of additional target enzymes involved in cancer progression. Further studies could also investigate the compound's potential applications in other disease areas, such as inflammation and autoimmune disorders.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-hydroxyethyl)acetamide in the presence of triethylamine to yield N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of a particular enzyme involved in cancer progression. Studies have shown that the compound can effectively inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
properties
CAS RN |
315713-32-7 |
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Product Name |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
FXYKREXZVFSYJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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